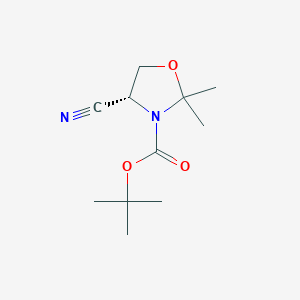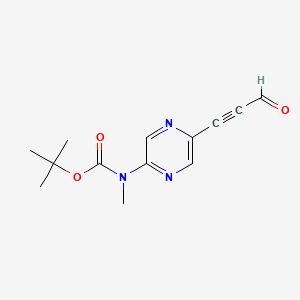
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a carbamate group and an oxopropynyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate involves several steps. One common synthetic route includes the reaction of a pyrazine derivative with tert-butyl methylcarbamate in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl methyl(5-(3-oxoprop-1-yn-1-yl)pyrimidin-2-yl)carbamate: This compound has a pyrimidine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a bicyclic structure, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both carbamate and oxopropynyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[5-(3-oxoprop-1-ynyl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16(4)11-9-14-10(8-15-11)6-5-7-17/h7-9H,1-4H3 |
Clave InChI |
GWHMVMFUIQKTRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=NC=C(N=C1)C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



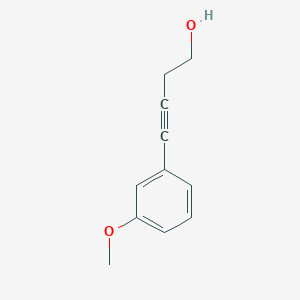



![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
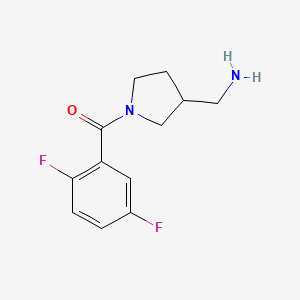
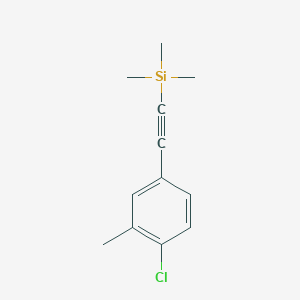
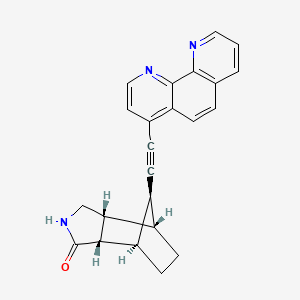
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)

